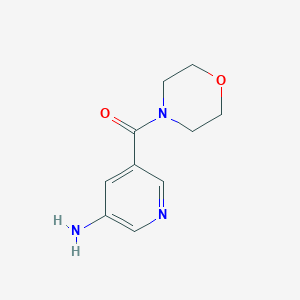

(5-Aminopyridin-3-yl)(morpholino)methanone

Beschreibung

Contextualization of the Pyridine-Morpholine-Ketone Motif in Organic and Medicinal Chemistry Research

The pyridine-morpholine-ketone motif represents a privileged structural arrangement in the field of drug discovery and organic synthesis. The pyridine (B92270) ring, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the development of a vast number of pharmaceuticals. Its ability to engage in hydrogen bonding and π-stacking interactions, as well as its capacity to influence the aqueous solubility and metabolic stability of a molecule, makes it a highly desirable component in drug design.

The ketone linker provides a degree of conformational rigidity and acts as a key point for molecular interactions, often serving as a hydrogen bond acceptor. This functional group can be crucial for the binding of a molecule to its biological target.

When combined, the pyridine-morpholine-ketone framework offers a versatile scaffold that medicinal chemists can modify to fine-tune the pharmacological properties of a lead compound. The specific arrangement of these components in (5-Aminopyridin-3-yl)(morpholino)methanone presents a unique spatial orientation of functional groups that can be explored for targeted biological activity.

Significance of Substituted Aminopyridines in Heterocyclic Chemistry Research

In heterocyclic chemistry, substituted aminopyridines are valuable synthons, providing a versatile platform for the construction of more complex fused heterocyclic systems. Their utility as building blocks stems from the reactivity of both the pyridine ring and the amino group, allowing for a wide range of chemical transformations. Research has shown that aminopyridine derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology and neurodegenerative diseases.

Importance of the Morpholine (B109124) Ring in Modulating Chemical and Biological Properties in Research Contexts

The morpholine ring is a saturated heterocycle containing both an oxygen and a nitrogen atom. Its incorporation into a molecule can have a profound impact on its physicochemical and biological properties. acs.org The presence of the morpholine moiety often improves aqueous solubility, a critical factor for drug bioavailability. researchgate.net Furthermore, its saturated and flexible chair-like conformation can allow for optimal positioning of other functional groups to interact with a biological target. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound and Related Structures

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds provide a clear indication of its potential areas of investigation. The combination of the aminopyridine and morpholine moieties is a hallmark of numerous compounds designed as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov

The morpholine group in such inhibitors has been shown to be crucial for binding to the hinge region of the kinase domain, a key interaction for potent inhibition. acs.org The aminopyridine core, on the other hand, can be functionalized to achieve selectivity and further interactions within the ATP-binding pocket of the target kinase.

Research into related aminopyridine and aminopyrimidine derivatives has demonstrated their potential as potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). nih.gov Therefore, it is highly probable that the research trajectory for this compound and its derivatives would be centered on their synthesis and evaluation as potential kinase inhibitors for therapeutic applications, particularly in oncology.

Below is a data table showcasing the inhibitory activity of a related compound, a 4,6-dimorpholino-1,3,5-triazine derivative bearing a 2-aminopyridine (B139424) moiety, against PI3K and mTOR kinases. This data illustrates the potential of the aminopyridine-morpholine combination in achieving potent kinase inhibition.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

|---|---|---|

| PQR309 (bimiralisib) | 39 | 17 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13N3O2 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

(5-aminopyridin-3-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C10H13N3O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4,11H2 |

InChI-Schlüssel |

ZODPEMKLRCOSRL-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC(=CN=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Aminopyridin 3 Yl Morpholino Methanone and Analogues

Approaches for the Formation of the Ketone Linkage

Acylation Strategies Involving Pyridine (B92270) Derivatives

The functionalization of pyridine rings is a cornerstone for the synthesis of molecules like (5-Aminopyridin-3-yl)(morpholino)methanone. Acylation strategies are particularly important for introducing the carbonyl group onto the pyridine scaffold. Site-selective functionalization of pyridines can be challenging due to the presence of multiple reactive sites.

One common approach involves the use of N-aminopyridinium salts. For instance, a site-selective C4 acylation of pyridines has been developed by combining N-aminopyridinium salts with aldehydes under photoredox catalysis. While this illustrates a C4 functionalization, similar principles can be adapted for C3 substitution. Another route involves the direct acylation of aminopyridines. The synthesis of 2-aminopyridine (B139424) amides can be achieved by treating pyridine N-oxides with chloroiminium ions, which are formed in situ from reagents like oxalyl chloride and DMF. This method provides a pathway to introduce an amide group at the C2 position, and variations of this chemistry could be explored for C3-C5 substituted patterns.

Furthermore, classical methods for synthesizing imidazo[1,2-a]pyridines involve the cyclization of 2-aminopyridines with phenacyl bromides, demonstrating the reactivity of the amino group on the pyridine ring which can be a site for initial functionalization before subsequent acylation of the ring itself. The synthesis of aminopyridines often starts from precursors like pyridine-N-oxide, which can be nitrated and then reduced to form the aminopyridine. This aminopyridine can then undergo acylation.

Preparation of α-Amino Ketones as Key Synthons

α-Amino ketones are valuable intermediates in organic synthesis due to their prevalence in bioactive molecules. Their preparation serves as a foundational step for constructing more complex structures. A straightforward method for preparing N-protected α-amino ketones involves the reaction of in situ generated activated esters of α-amino acids with Grignard reagents in the presence of copper(I) iodide (CuI). This method is efficient, cost-effective, and preserves the chiral integrity of the starting amino acid.

The process typically involves treating a protected α-amino acid with an activating agent like 2-chloro-4,6-dimethoxytriazine (CDMT) and a base such as N-methylmorpholine (NMM) to form an activated ester. The subsequent addition of a Grignard reagent and CuI yields the corresponding α-amino ketone in high yields without requiring extensive purification. This strategy avoids the need for pre-formed Weinreb amides and is suitable for large-scale synthesis. While not a direct route to the pyridine core of the target molecule, the principles of ketone synthesis from activated acid derivatives are highly relevant.

Introduction of the Morpholine (B109124) Moiety

The incorporation of the morpholine ring is a critical step in the synthesis of the target compound. This can be accomplished through several well-established chemical reactions.

Nucleophilic Substitution Reactions with Amines

Morpholine, being a secondary amine, can act as a nucleophile to displace leaving groups. One synthetic approach involves the nucleophilic attack of the amino group in morpholine on a carbon atom bearing a suitable leaving group, such as a halogen. For example, morpholine can be reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate. This principle can be extended to the synthesis of the target compound where an activated carboxylic acid derivative of 5-aminonicotinic acid (e.g., an acyl chloride) reacts with morpholine. A documented synthesis for the analogous (3-Aminophenyl)(morpholino)methanone (B171742) involves condensing 3-nitrobenzoyl chloride with morpholine, followed by reduction of the nitro group. This highlights a direct and effective nucleophilic substitution pathway.

Coupling Reactions Involving Morpholine

Amide bond formation via coupling reactions is one of the most frequently used transformations in medicinal chemistry. These reactions typically involve the activation of a carboxylic acid followed by reaction with an amine. Various coupling reagents are available, such as EDC/HOBt, HATU/DIPEA, and BOPCl/Et₃N. For the synthesis of this compound, 5-aminonicotinic acid could be coupled directly with morpholine using these reagents. The use of a coupling agent like HATU in the presence of a base like DIPEA facilitates the formation of an active ester from the carboxylic acid, which then reacts with morpholine to yield the desired amide product.

Transition metal-catalyzed cross-coupling reactions also provide a powerful means to form C-N bonds. While often used for C-N bond formation to an aromatic ring, related technologies can be applied to amide synthesis. For example, copper-mediated C-H functionalization has been used to couple carboxylic acid derivatives with various amines.

Preparation of Ketones from Morpholine Amides

Morpholine amides are versatile intermediates that can be converted into ketones. This transformation is typically achieved by reacting the morpholine amide with an organometallic reagent, such as a Grignard (RMgX) or organolithium (RLi) reagent. The reaction proceeds via a stable tetrahedral intermediate which, upon workup, collapses to form the ketone. This method is appealing due to its mild conditions and the low cost of starting materials.

This strategy offers an alternative route to the target molecule. For instance, a suitable organometallic derivative of 5-aminopyridine could be prepared and then reacted with a morpholine-based carbonyl donor. This retro-synthetic approach highlights the utility of morpholine amides as effective acylating agents.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached using both convergent and divergent strategies.

A divergent synthesis would begin with a common intermediate that is subsequently modified to create a library of related compounds. For instance, one could start with 3,5-pyridinedicarboxylic acid. One carboxylic acid group could be converted to a morpholine amide. The other carboxylic acid group could then be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement. This pathway allows for the introduction of diversity; by using different amines in the first step, a range of different amides could be produced, or by modifying the reaction sequence, different functional groups could be installed at the 5-position. A reported synthesis of the related compound (3-aminophenyl)(morpholino)methanone follows a linear, more divergent-friendly sequence starting from benzotrichloride, which is nitrated, converted to the acid chloride, coupled with morpholine, and finally reduced. This linear sequence allows for the creation of analogues by modifying the final reduction step or by using different amines in the coupling step.

Stereoselective Synthesis and Chiral Resolution Strategies for Related Compounds

The introduction of chirality into molecules related to this compound can be achieved through two primary strategies: asymmetric synthesis, where a chiral center is created selectively, or through the resolution of a racemic mixture.

Enzymatic Kinetic Resolution: A prominent strategy for obtaining enantiomerically pure amines, which could be precursors or analogues of the aminopyridine moiety, is through enzymatic kinetic resolution. This technique utilizes enzymes, such as amine dehydrogenases (AmDH), that selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, an engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) has been successfully employed for the kinetic resolution of various racemic α-chiral primary amines. d-nb.info The reaction conditions, including pH, temperature, and buffer system, are optimized to achieve high enantiomeric excess (>99% ee) for the desired S-configured amines. d-nb.infomdpi.comsemanticscholar.org Whole-cell biocatalysts co-expressing the amine dehydrogenase and an NADH oxidase (for cofactor regeneration) have been shown to overcome substrate and product inhibition issues, allowing for the resolution of higher concentrations of racemic amines. mdpi.comsemanticscholar.org

Below is a representative data table illustrating the kinetic resolution of a model racemic amine using a whole-cell biocatalyst system.

Table 1: Kinetic Resolution of Racemic Amines using a Whole-Cell Biocatalyst

| Substrate | Concentration (mM) | Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| rac-α-Methylbenzylamine | 20 | Whole-cells (AmDH/Nox) | 24 | ~50 | >99 (S) |

Chiral Chromatography: For the direct separation of enantiomers of complex molecules, chiral high-performance liquid chromatography (HPLC) is a powerful and widely used technique. This method employs a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound, leading to their separation. This approach has been successfully applied to resolve enantiomers of analogues of this compound. For example, the enantiomers of a bitopic ligand featuring a (2S,5S)-2-(6-aminopyridin-3-yl)-5-methylmorpholino moiety were separated using preparative chiral HPLC with an AD-H column. nih.gov This demonstrates the feasibility of applying chiral chromatography to obtain enantiomerically pure compounds with a similar structural scaffold. The selection of the chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for a successful separation.

Advanced Synthetic Techniques and Catalysis in the Synthesis of Related Compounds

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve efficient and selective transformations. For the synthesis of aminopyridine carboxamides and their analogues, several cutting-edge techniques are particularly relevant.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines. Palladium catalysis, for instance, has been utilized for the C3-alkenylation of pyridines. nih.gov Mechanistic studies suggest that these reactions can proceed through a Pd-mediated C-H bond cleavage. nih.gov The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the targeted modification of the pyridine ring at positions that are traditionally difficult to access. For example, selective functionalization at the C4 position of pyridines has been achieved through the formation of heterocyclic phosphonium (B103445) salts, which act as versatile handles for subsequent bond-forming reactions.

Racemization-Free Amide Bond Formation: The formation of the amide bond between the aminopyridine and morpholine moieties is a key step in the synthesis of the target compound. In the context of chiral analogues, it is crucial that this coupling reaction proceeds without racemization of any existing stereocenters. Recent advancements have led to the development of a variety of racemization-free coupling reagents. rsc.org These reagents, such as those based on ynamides, allenones, or specific activating agents like T3P (Propylphosphonic Anhydride), facilitate the formation of the amide bond under mild conditions that preserve the stereochemical integrity of the reactants. rsc.org The use of such reagents is essential for the synthesis of enantiomerically pure aminopyridine carboxamides.

The table below summarizes some advanced catalytic methods applicable to the synthesis of functionalized pyridines.

Table 2: Advanced Catalytic Methods for Pyridine Functionalization

| Reaction Type | Catalyst System | Position Functionalized | Key Features |

|---|---|---|---|

| C3-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | C3 | Direct functionalization of the pyridine C-H bond. |

| C3-Allylation | Borane / Palladium Catalysis | C3 | Enantioselective functionalization. |

Structural and Electronic Properties: Implications for Reactivity and Design

Conformational Analysis of the Morpholine (B109124) Ring and its Influence on Molecular Geometry

The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.netacs.org In this conformation, substituents on the nitrogen atom can be either in an axial or equatorial position. Theoretical and spectroscopic studies have shown that the equatorial chair conformer is generally more stable. acs.org However, the energy difference between the equatorial and axial conformers can be influenced by the medium, with aqueous solutions potentially increasing the population of the axial conformer. researchgate.net The flexible nature of the morpholine ring allows it to participate in various lipophilic and hydrophilic interactions, which can be crucial for its biological activity. nih.gov

The orientation of the morpholine ring relative to the aminopyridine core in (5-Aminopyridin-3-yl)(morpholino)methanone will dictate the spatial arrangement of the atoms and affect how the molecule interacts with its environment. The barrier to rotation around the C-N amide bond and the dynamics of the morpholine ring inversion are important factors in its conformational state. researchgate.net

| Conformer | Relative Stability | Key Feature |

| Equatorial Chair | Predominant | Lower steric hindrance |

| Axial Chair | Less stable | Population can increase in aqueous solution |

| Boat/Twist Boat | High energy | Generally unfavorable |

Electronic Distribution within the Aminopyridine System and its Effects on Reactivity

The electronic properties of the aminopyridine ring are a key determinant of the reactivity of this compound. The pyridine (B92270) ring is an electron-deficient aromatic system, while the amino group is a strong electron-donating group. The position of the amino group at the 5-position influences the electron density distribution across the ring.

The amino group donates electron density into the pyridine ring through resonance, which can affect the basicity and nucleophilicity of the ring nitrogen and the amino group itself. This electronic interplay governs the molecule's ability to participate in various chemical reactions. The reactivity of aminopyridines is influenced by factors such as steric hindrance and intramolecular hydrogen bonding, which can affect the availability of the lone pair of electrons on the ring nitrogen. researchgate.net The electronic properties of the system can be modulated by the introduction of electron-withdrawing or electron-donating groups, which in turn can regulate the reactivity of the molecule. nih.gov

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IMHBs) play a critical role in defining the conformation, electronic distribution, and ultimately, the biological activity of molecules. nih.gov In this compound, several potential intramolecular hydrogen bonds can exist.

A potential hydrogen bond could form between the hydrogen atom of the amino group and the carbonyl oxygen of the methanone (B1245722) linker. Additionally, interactions involving the pyridine ring nitrogen and the morpholine oxygen are possible, depending on the molecule's conformation. The formation of IMHBs can stabilize specific conformations, influencing the molecule's shape and its ability to bind to a target. nih.gov For instance, in related aminopyridine derivatives, intramolecular hydrogen bonding has been shown to hinder certain molecular deformations. chemicalbook.com The presence and strength of these interactions can be investigated using spectroscopic techniques and computational modeling. nih.gov

| Potential Hydrogen Bond | Donor | Acceptor |

| Amino-Carbonyl | N-H of amino group | O of carbonyl |

| Amino-Pyridine N | N-H of amino group | N of pyridine ring |

Tautomerism in β-Keto-enol Pyridine Derivatives: Analytical and Theoretical Investigations

While this compound itself is not a β-keto-enol system, the principles of tautomerism observed in related pyridine derivatives are relevant to understanding its potential chemical behavior. In β-dicarbonyl compounds, keto-enol tautomerism is a common phenomenon where a proton shifts from an α-carbon to a carbonyl oxygen, resulting in an equilibrium between the keto and enol forms. youtube.com

Studies on β-keto-enol pyridine derivatives have shown that the enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation with the carbonyl group. acs.orgnih.gov The position of the equilibrium between the keto and enol tautomers is influenced by electronic and resonance effects of the substituents on the β-diketone moiety. acs.orgnih.gov While not directly applicable to the title compound, the study of tautomerism in similar structures provides insight into the potential for proton transfer and the existence of different isomeric forms in solution. researchgate.netfrontiersin.org

Isomeric Considerations: Exploring Positional and Structural Analogues

The biological activity of a molecule is highly dependent on its isomeric form. Understanding the properties of positional and structural analogues of this compound is crucial for structure-activity relationship (SAR) studies.

The position of the amino group on the pyridine ring significantly impacts the molecule's properties. For example, 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) are generally more basic than 3-aminopyridine (B143674) due to the resonance effect of the exocyclic amino group increasing electron density on the ring nitrogen. researchgate.netquora.com

| Isomer | pKa of Conjugate Acid | Key Characteristic |

| 2-Aminopyridine | 6.86 quora.com | Potential for intramolecular hydrogen bonding with ring nitrogen chemicalbook.com |

| 3-Aminopyridine | ~6.0 researchgate.net | Less basic than 2- and 4-isomers researchgate.net |

| 4-Aminopyridine | 9.17 quora.com | Most basic of the three isomers researchgate.net |

Imidazopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.gov The synthesis of imidazopyridine scaffolds can be achieved through various methods, including condensation reactions, multicomponent reactions, and transition metal-catalyzed reactions. researchgate.nete3s-conferences.orgorganic-chemistry.org

Research on analogues that incorporate the imidazopyridine, morpholine, and ketone moieties has led to the discovery of potent inhibitors of various kinases. For example, docking studies have predicted that an imidazopyridine core can interact with the hinge region of kinases, while an amine or morpholine headgroup can form interactions with other key residues. nih.gov The synthesis of libraries of imidazopyridine derivatives allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov

Medicinal Chemistry and Biological Target Identification Strategies

The Role of the Morpholine (B109124) Ring in Drug Design and Optimization

The introduction of a morpholine ring into a drug candidate is a common strategy to enhance its pharmacokinetic profile. nih.gov This is largely due to the ring's ability to favorably influence several key "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties.

Solubility and Permeability : The morpholine ring possesses a well-balanced hydrophilic-lipophilic profile. sci-hub.senih.gov The presence of the weak basic nitrogen atom and the polar ether oxygen atom can improve aqueous solubility, a critical factor for drug absorption. nih.govacs.org The pKa of the morpholine nitrogen is often near physiological pH, which can be advantageous for solubility and permeability across biological membranes. nih.govacs.org

Metabolic Stability : Morpholine is generally considered to be a metabolically robust moiety. researchgate.net Its incorporation can block sites of metabolism on a parent molecule, potentially increasing the drug's half-life and duration of action. nih.gov

Brain Permeability : For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The physicochemical properties of morpholine, including its balanced lipophilicity and pKa, can enhance BBB penetration. nih.govacs.orgresearchgate.net

The table below summarizes the key pharmacokinetic contributions of the morpholine moiety.

| Pharmacokinetic Parameter | Contribution of the Morpholine Ring | Research Perspective |

| Solubility | The polar oxygen and basic nitrogen atoms enhance aqueous solubility. nih.govacs.org | Crucial for oral absorption and formulation. |

| Permeability | Provides a balanced lipophilic–hydrophilic profile aiding membrane passage. nih.gov | Important for absorption and distribution to target tissues. |

| Metabolic Stability | Can improve resistance to metabolic degradation, leading to a longer half-life. nih.govresearchgate.net | Reduces clearance and can lead to more convenient dosing regimens. |

| CNS Penetration | Favorable pKa and lipophilicity can improve permeability across the blood-brain barrier. nih.govacs.org | A key strategy for developing CNS-active drugs. |

Beyond its pharmacokinetic benefits, the morpholine ring can directly participate in and enhance the interactions between a drug and its biological target, thereby influencing its pharmacodynamic properties. nih.gov

Enhancing Potency : The morpholine moiety can increase a compound's potency by forming specific interactions within the target's binding site. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target protein. acs.org

Improving Selectivity : By occupying specific pockets or forming unique interactions within the active site, the morpholine ring can bestow selective affinity for a particular receptor or enzyme subtype. nih.govsci-hub.se

Acting as a Pharmacophore Component : In many bioactive compounds, the morpholine ring is not merely an auxiliary component but an integral part of the pharmacophore—the essential set of features required for biological activity. nih.govresearchgate.net It can correctly orient other functional groups for optimal binding. acs.org

The term "scaffold" refers to a core molecular framework upon which other chemical groups can be built. Morpholine is recognized as a privileged and versatile scaffold in medicinal chemistry. nih.govjchemrev.comnih.gov Its utility as a scaffold arises from several key attributes:

Synthetic Tractability : The morpholine ring is a readily accessible synthetic building block that can be easily introduced or constructed using a variety of chemical methods. nih.govnih.gov

Three-Dimensional Diversity : The flexible, chair-like conformation of the morpholine ring allows it to act as a scaffold that directs its appendages into the correct three-dimensional orientation required for binding to a target protein. nih.govacs.org

Platform for Diverse Activities : A vast array of biological activities have been achieved using the morpholine scaffold, including anticancer, anti-inflammatory, and antimicrobial agents, demonstrating its broad applicability in drug discovery. nih.govjchemrev.come3s-conferences.org

X-ray crystallography and other structural biology techniques have provided detailed insights into how morpholine-containing inhibitors bind to their target proteins. These studies reveal the specific molecular interactions that underpin their biological activity.

Hydrogen Bonding : As previously mentioned, the morpholine oxygen is a common hydrogen bond acceptor. Structural studies of enzyme-inhibitor complexes frequently show this oxygen atom forming a hydrogen bond with amino acid residues like tyrosine or serine in the active site. acs.org This is a key anchoring interaction.

Hydrophobic Interactions : While containing polar atoms, the carbon atoms of the morpholine ring can participate in favorable hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket, such as isoleucine and leucine. acs.orgacs.org

Conformational Role : The conformation of the morpholine ring can be crucial for fitting perfectly into the active site. acs.org In some cases, the removal of the morpholine ring leads to a significant loss of activity, likely due to a change in the optimal conformation of the inhibitor. acs.org For instance, in certain 15-PGDH inhibitors, the morpholine ring was found to be critical for maintaining the proper orientation between different regions of the molecule, and its removal resulted in a more than 50-fold loss of activity. acs.org

Aminopyridine Substructure in Medicinal Chemistry Research

The aminopyridine moiety is another structural alert of high importance in drug discovery. nih.gov It consists of a pyridine (B92270) ring substituted with an amine group. nih.gov This structure is found in over 40 marketed drugs and is explored for a wide range of therapeutic applications. nih.gov

Aniline (B41778) (an aminobenzene ring) is a common building block in medicinal chemistry but is also considered a "structural alert" due to its potential for metabolic activation into reactive, toxic species. acs.orgcresset-group.com This has led medicinal chemists to seek bioisosteric replacements—substitutions that retain the desired biological activity while mitigating the undesirable properties. The aminopyridine ring is a frequently used and effective replacement for aniline.

Key design considerations for this replacement include:

Mitigating Toxicity : The primary driver for replacing aniline is to reduce the risk of forming toxic metabolites. acs.org The nitrogen atom in the pyridine ring alters the electronic properties of the molecule, changing its metabolic profile and often preventing the formation of problematic reactive intermediates associated with aniline.

Maintaining or Improving Biological Activity : An ideal bioisosteric replacement should maintain the key interactions with the biological target. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target's binding site that can maintain or even enhance potency. nih.gov

The table below compares the properties of aniline and aminopyridine relevant to drug design.

| Property | Aniline | Aminopyridine | Design Implication |

| Metabolic Profile | Prone to oxidation, which can lead to reactive and potentially toxic metabolites. acs.org | Generally more metabolically stable; the ring nitrogen alters the electronic landscape, reducing the likelihood of toxic metabolite formation. | Replacing aniline with aminopyridine is a key strategy to enhance the safety profile of a drug candidate. cresset-group.com |

| Basicity (pKa) | The amino group is the primary basic center. | Possesses two basic centers: the exocyclic amino group and the endocyclic ring nitrogen. | Offers more opportunities for salt formation to improve solubility and allows for different interactions with the biological target. |

| Polarity | Less polar. | More polar due to the additional ring nitrogen. nih.gov | Can lead to improved aqueous solubility and reduced logP, which can be beneficial for pharmacokinetics. nih.gov |

| Target Interactions | Primarily interacts via the amino group (H-bond donor) and the phenyl ring (hydrophobic/π-stacking). | Can interact via the amino group, the ring nitrogen (H-bond acceptor), and the pyridine ring. nih.gov | Provides additional opportunities for specific, potency-enhancing interactions with the target protein. |

Assessment of Structural Alerts and Metabolic Stability Profiles for Aminopyridines

In drug discovery, "structural alerts" are chemical moieties or fragments within a molecule that are statistically associated with a potential for toxicity. nih.gov These fragments may form reactive metabolites through bioactivation, typically by cytochrome P450 enzymes. nih.gov The aminopyridine core, particularly as a primary aromatic amine, is often considered a structural alert. researchgate.net A significant proportion of drugs linked to toxicity contain such alerts, with evidence suggesting reactive metabolite formation is a causative factor in many cases. nih.gov

However, the presence of a structural alert does not automatically disqualify a compound. The specific molecular context and resulting metabolic profile are critical determinants of actual toxicity. Many successful drugs contain potential toxicophores, indicating that these risks can often be mitigated through molecular design. nih.govacs.org Strategies to limit potential toxicity include modifying the electronic properties of the molecule or introducing alternative, preferred sites for metabolism. researchgate.net

Prodrug Strategies Involving Aminopyridine N-Oxidation: Research Area

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve a drug's pharmacokinetic or pharmacodynamic properties. N-oxidation, the conversion of an amine to an N-oxide, is a recognized metabolic pathway and a viable strategy for prodrug design. nih.gov

Pyridine N-oxides can serve as prodrugs that are reduced back to the parent pyridine in specific physiological environments. researchgate.net This bio-reduction can be mediated by enzymes like cytochrome P450 under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. nih.gov This approach allows for tumor-selective activation of a chemotherapeutic agent, potentially reducing systemic toxicity. nih.gov Recent advancements in chemical synthesis, such as the use of continuous flow microreactors, have made the production of pyridine N-oxides safer, greener, and more efficient, facilitating further research in this area. organic-chemistry.org This highlights N-oxidation as a promising research avenue for developing targeted therapies based on the aminopyridine scaffold.

Research into Specific Biological Targets and Mechanisms of Action

Investigation as LRRK2 Inhibitors in Disease Research

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the research of neurodegenerative conditions, particularly Parkinson's disease. researchgate.net The aminopyridine and related aminopyrimidine scaffolds have been central to the development of potent and selective LRRK2 inhibitors. researchgate.netnih.gov

Researchers have optimized compounds based on these scaffolds to improve properties crucial for treating central nervous system disorders, such as brain penetration. nih.gov For instance, aminopyrazole-based compounds GNE-0877 and GNE-9605 were developed as highly potent, selective, and brain-penetrant LRRK2 inhibitors. nih.gov The aminopyridine scaffold itself has been the starting point for screening hits that led to lead molecules with in vivo activity, demonstrating the utility of this core structure in targeting the LRRK2 kinase domain. researchgate.net The established role of the aminopyridine core in LRRK2 inhibitor design suggests that (5-Aminopyridin-3-yl)(morpholino)methanone could serve as a relevant scaffold for investigation in this area.

Table 1: Examples of LRRK2 Inhibitors with Related Scaffolds

| Compound Name | Core Scaffold | Key Findings |

|---|---|---|

| GNE-0877 | Aminopyrazole | Highly potent and selective LRRK2 inhibitor with excellent brain penetration. nih.gov |

| GNE-9605 | Aminopyrazole | Potent LRRK2 inhibitor with high selectivity and metabolic stability. nih.gov |

| GSK2578215A | Benzamide | Potent and selective LRRK2 inhibitor with nanomolar activity. nih.gov |

| Aminopyridine 45 | 2-Aminopyridine (B139424) | Lead molecule identified from a screening hit with in vivo activity. researchgate.net |

Exploration as PI3Kα Inhibitors in Cancer Research

Phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kα isoform, are critical enzymes in cell signaling pathways that regulate growth and proliferation. Their deregulation is a hallmark of many human cancers, making them a major target for oncology drug discovery. nih.gov

The morpholine and aminopyridine moieties are key pharmacophores in a number of potent PI3K inhibitors. The morpholine group is particularly crucial for binding, as its oxygen atom typically forms a hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase's ATP-binding site. nih.govacs.org

Several 2-aminopyridine derivatives have been designed as novel PI3K inhibitors. nih.gov For example, the compound MR3278, a 2-aminopyridine derivative, showed potent PI3Kδ inhibitory activity (IC₅₀ = 30 nM) and was effective against acute myeloid leukemia (AML) cells. nih.govbohrium.com Furthermore, the clinical candidate PQR309 (bimiralisib) incorporates both a pyridin-2-amine moiety and two morpholine groups, highlighting the synergistic potential of these two fragments in designing potent, orally bioavailable, and brain-penetrant PI3K inhibitors. nih.gov Given that this compound contains both the aminopyridine scaffold and the critical morpholine binding element, it represents a structure of significant interest for exploration as a PI3Kα inhibitor.

Table 2: Examples of PI3K Inhibitors Featuring Aminopyridine or Morpholine Moieties

| Compound Name | Target(s) | Key Structural Features | IC₅₀ (PI3Kα) |

|---|---|---|---|

| PQR309 (Bimiralisib) | Pan-Class I PI3K / mTOR | Dimorpholinotriazine, Pyridin-2-amine | 35 nM |

| ZSTK474 | Pan-Class I PI3K | Dimorpholinotriazine | 5.0 nM |

| MR3278 | PI3Kδ | 2-Aminopyridine | Not specific for PI3Kα |

Anti-malarial Research Applications and Mechanism Elucidation

The rise of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new anti-malarial agents with novel mechanisms of action. Aminopyridine-based compounds have emerged as a promising class in this field. mmv.org

Structure-activity relationship studies on 3,5-diaryl-2-aminopyridines revealed impressive in vitro anti-plasmodial activity against both sensitive and multidrug-resistant strains of P. falciparum, with IC₅₀ values in the nanomolar range. mmv.org These compounds also showed good metabolic stability and curative efficacy in P. berghei mouse models at low oral doses. mmv.org The nitrogen atoms within the aminopyridine structure are considered essential for activity, as they can become protonated, helping the drug to accumulate within the acidic food vacuole of the parasite. nih.gov The demonstrated success of the aminopyridine core in anti-malarial drug discovery programs provides a strong rationale for investigating compounds like this compound for potential anti-plasmodial activity. google.com

Potential Interactions with Beta-Secretase (BACE-1) Enzymes

The beta-secretase enzyme, BACE-1, is a prime therapeutic target in Alzheimer's disease research because it initiates the production of the amyloid-β peptide, a central component of amyloid plaques in the brain. nih.gov The development of small-molecule BACE-1 inhibitors that can cross the blood-brain barrier is a significant goal in medicinal chemistry.

The 2-aminopyridine moiety has been successfully employed as a bioisosteric replacement for the acylguanidine group in BACE-1 inhibitors. nih.gov This substitution resulted in compounds with a lower polar surface area, a property that is more favorable for brain penetration, without sacrificing potency. nih.gov X-ray crystallography studies have provided a clear mechanism for this interaction, showing that the 2-aminopyridine moiety binds directly to the catalytic dyad of the enzyme, forming a hydrogen-bonding network with the key aspartic acid residues Asp32 and Asp228. nih.gov This validated binding mode for the aminopyridine core strongly supports the investigation of this compound as a potential BACE-1 inhibitor.

Broader Significance of α-Amino Ketone Motifs in Biological Research

The α-amino ketone motif is a cornerstone in synthetic and medicinal chemistry due to its prevalence in biologically active molecules and its versatility as a synthetic building block. rsc.org This structural unit is featured in a variety of pharmaceutical compounds, demonstrating a broad range of modulatory activities on significant biological receptors. rsc.org For instance, the well-known antidepressant bupropion (B1668061) and the appetite suppressant amfepramone contain this key motif. rsc.org Furthermore, molecules like keto-ACE, an ACE-inhibitor for hypertension treatment, also incorporate the α-amino ketone structure. rsc.org

Beyond their direct use in pharmaceuticals, these bifunctional substrates are indispensable building blocks for synthesizing common heterocycles such as pyrazines and pyrroles. rsc.org They are also crucial for constructing chiral 1,2-amino alcohols, which are widely used as ligands and chiral auxiliaries in synthetic chemistry. rsc.org The considerable value of the α-amino ketone synthon has spurred the development of numerous synthetic protocols in recent years, focusing on improving aspects like atom economy, enantioselectivity, and functional group compatibility to facilitate the exploration of novel compounds with societal benefits. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For aminopyridine-based compounds, SAR exploration is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.

The rational design and synthesis of derivatives are central to exploring the SAR of a lead compound like this compound. The process is an iterative cycle of designing new molecules, synthesizing them, and evaluating their biological activity to build a comprehensive understanding of the pharmacophore. nih.gov

Synthetic strategies often focus on modifying distinct parts of the molecule: the aminopyridine core, the ketone linker, and the morpholine ring. For the aminopyridine core, derivatives can be synthesized by introducing various substituents onto the pyridine ring or the amino group. A common synthetic pathway for aminopyridine scaffolds involves the hydrogenation of dinitropyridine precursors, followed by protection of the resulting amino groups to allow for further selective modifications. nih.gov For example, 2-chloro-3,5-dinitropyridine (B146277) can be hydrogenated using a palladium on carbon (Pd/C) catalyst to form 3,5-diaminopyridine, which serves as a versatile intermediate. nih.gov

Modification of the morpholine ring is another key strategy. SAR studies on various morpholine-containing compounds have shown that substitutions on the morpholine ring or its replacement with other cyclic or acyclic moieties can significantly impact biological activity. e3s-conferences.org Synthesis of such derivatives can involve the condensation of a suitable acid chloride, like 5-aminonicotinoyl chloride, with a diverse library of amines to generate a range of amide-based analogs. researchgate.net Multicomponent condensation reactions also offer an efficient route to generate libraries of complex pyridine derivatives for screening. nih.gov This approach allows for the systematic exploration of how size, electronics, and hydrogen-bonding capacity at this position affect target engagement.

The specific placement and chemical nature of substituents on a core scaffold can have profound effects on the molecule's biological and physicochemical properties. nih.govnih.gov Research has consistently shown that even minor structural modifications can lead to significant changes in potency, selectivity, and even the mechanism of action.

For instance, in studies of morpholine derivatives, the introduction of a halogen group onto an attached aromatic ring was found to increase inhibitory action against the HepG2 cancer cell line. e3s-conferences.org Similarly, placing alkyl substitutions at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org The influence of substituents is also evident in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, where modifications around a core scaffold led to dramatic shifts in inhibitory concentration (IC₅₀) values. nih.gov

The following table illustrates how different substituents on a lead scaffold can influence biological activity, based on findings for indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors. nih.gov

| Compound | R Group | LSD1 IC₅₀ (nM) | Antiproliferative Activity (MV-4-11, GI₅₀ nM) |

| 7a | H | 30.14 | 129.8 |

| 7b | 4-F | 28.52 | 84.7 |

| 7e | 4-Cl | 24.43 | 70.3 |

| 7f | 4-Br | 25.16 | 72.1 |

| 7h | 4-CH₃ | 43.71 | 221.5 |

| 7j | 4-OCH₃ | 100.9 | 450.6 |

Substituent effects also extend to physicochemical properties, which are critical in biological research, such as fluorescence. In a study of aminopyridine derivatives, the nature and position of substituents were shown to directly impact the quantum yield (Φ), a measure of fluorescence efficiency. nih.gov

The table below summarizes the effect of different R groups on the fluorescent properties of aminopyridine derivatives. nih.gov

| Compound | R Group at position 6 | Quantum Yield (Φ) |

| 1 | Phenyl | 0.34 |

| 4 | 4-Methoxyphenyl | 0.44 |

| 5 | 4-Fluorophenyl | 0.31 |

| 7 | 4-Bromophenyl | 0.22 |

| 8 | n-Octyl | 0.02 |

These examples underscore the principle that a systematic evaluation of positional and substituent effects is crucial for guiding the optimization of lead compounds in drug discovery and chemical biology research. nih.govnih.gov

Ligand-Target Interaction Studies: Methodological Approaches

Understanding how a ligand interacts with its biological target at a molecular level is paramount for rational drug design. A variety of computational and experimental methods are employed to elucidate these interactions, guiding the optimization of inhibitors. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to identify key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies of 2-aminopyridine derivatives with the c-Met kinase suggested that the residues Tyr1230 and Arg1208 might be key for binding. nih.gov The Glide module of the Schrödinger suite is a commonly used tool for performing such docking studies with high precision. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of molecules with their activity, providing insights into which steric and electrostatic fields are favorable or unfavorable for binding. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. nih.gov By simulating the movements of atoms, MD can explore the conformational flexibility of both the ligand and the protein, assess the stability of binding modes predicted by docking, and provide a more accurate picture of the interactions in a solvated environment. nih.govmdpi.com

X-ray Crystallography is an experimental technique that provides a high-resolution, three-dimensional structure of the ligand-protein complex. This "gold standard" method offers definitive proof of the binding mode and reveals the precise atomic interactions between the ligand and its target, providing invaluable information to guide lead optimization. nih.gov

Together, these methodological approaches provide a powerful toolkit for medicinal chemists to understand ligand-target interactions, rationalize observed SAR data, and design new molecules with improved potency and selectivity. nih.govnih.gov

Computational and Theoretical Investigations of 5 Aminopyridin 3 Yl Morpholino Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like (5-Aminopyridin-3-yl)(morpholino)methanone, these calculations can provide a wealth of information at the atomic and molecular levels.

DFT calculations can be used to determine the optimized molecular geometry of the compound, revealing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional shape of the molecule. Furthermore, the electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters obtained from quantum chemical calculations. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of other heterocyclic compounds, the HOMO-LUMO gap was used to explain the thermodynamic stability and reactivity of the molecules.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Hypothetical Pyridine (B92270) Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These computational techniques are used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme.

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process utilizes scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy. For example, in studies of pyridine carboxamide derivatives, molecular docking has been used to identify potential inhibitors of enzymes like urease. mdpi.com The docking results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein.

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the interactions in a biological environment, taking into account the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. In a study on fluorinated-pyrrolo[3,4-b]pyridin-5-ones, MD simulations were used to investigate the stability and conformational dynamics of the compounds when targeting critical sites of the SARS-CoV-2 virus. mdpi.com

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound (Hypothetical) | Kinase X | -8.5 | Lys72, Asp184, Met109 |

| Known Inhibitor | Kinase X | -9.2 | Lys72, Asp184, Phe185 |

In Silico ADME Prediction Methodologies

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a drug candidate. In silico ADME prediction models have become essential tools in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. bohrium.com

A variety of computational models, ranging from simple empirical rules to sophisticated machine learning algorithms, are used to predict ADME properties. github.com For this compound, these models can predict a range of parameters. For instance, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

More advanced models can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov For example, in silico tools can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, which is important for anticipating potential drug-drug interactions. In a study of melatonin (B1676174) derivatives, in silico ADME predictions revealed that the compounds met the requirements for ideal oral bioavailability and as CNS drugs. nih.gov

Table 3: Predicted ADME Properties for a Hypothetical Compound using In Silico Tools

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 207.23 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 1.5 | Optimal lipophilicity for oral absorption |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule (< 10) |

| Blood-Brain Barrier Permeability | Low | Suggests limited CNS penetration |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this pathway |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is required. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, including electronic, steric, hydrophobic, and topological properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. frontiersin.org

For a compound like this compound, a QSAR study could be conducted if a series of analogs with measured biological activity were available. The resulting model could identify the key structural features that contribute to the observed activity. For example, a QSAR analysis of morpholine (B109124) derivatives as potential antioxidants found that antioxidant activity increases with decreasing lipophilicity and molecular volume, and with increasing dipole moment. pensoft.net

Table 4: Example of a Simple QSAR Equation

| Equation | R² | Q² | Interpretation |

| pIC₅₀ = 0.5logP - 0.2MW + 1.5*TPSA + c | 0.85 | 0.75 | Biological activity (pIC₅₀) is positively correlated with lipophilicity (logP) and polar surface area (TPSA), and negatively correlated with molecular weight (MW). |

Spectroscopic Property Predictions and Theoretical Interpretations

Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be invaluable for the interpretation of experimental spectra and for the confirmation of molecular structures.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can help in the assignment of the characteristic absorption bands in the experimental IR spectrum.

While no specific spectroscopic predictions for this compound are published, the methodology is well-established. For instance, in the study of other complex heterocyclic compounds, DFT calculations have been successfully used to interpret theoretical vibrational spectra and to achieve good agreement with experimental findings.

Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |

| C1 | 168.2 | 167.5 |

| C2 | 145.8 | 145.2 |

| C3 | 123.5 | 123.1 |

| C4 | 152.1 | 151.7 |

| C5 | 118.9 | 118.4 |

Advanced Research Methodologies and Techniques

Biochemical Characterization Methodologies for Target Interaction Studies

To investigate the interaction of (5-Aminopyridin-3-yl)(morpholino)methanone with a potential biological target, a variety of biochemical assays would be employed. The initial step would involve high-throughput screening (HTS) against diverse panels of enzymes and receptors to identify potential targets. Once a target is identified, more specific and detailed enzymatic assays would be developed.

For instance, if the compound were to interact with a kinase, its inhibitory activity would be quantified using assays that measure the phosphorylation of a substrate. These could be radiometric assays using ³²P-ATP or, more commonly, non-radioactive methods such as fluorescence resonance energy transfer (FRET), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays like the Kinase-Glo® assay. These assays would allow for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter indicating the compound's potency.

Further mechanistic studies would involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate. The data would then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots.

Biophysical Techniques for Binding Affinity Determination

To complement biochemical assays, biophysical techniques are crucial for directly measuring the binding affinity and thermodynamics of the interaction between this compound and its target protein.

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding. The target protein is immobilized on the chip, and a solution containing the compound is flowed over the surface. The resulting sensorgram provides real-time data on the association and dissociation rates (kₐ and kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. A solution of the compound is titrated into a sample cell containing the target protein, and the heat released or absorbed is measured. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.

Other techniques that could be employed include MicroScale Thermophoresis (MST) and Bio-Layer Interferometry (BLI), which also provide quantitative data on binding affinity and kinetics.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise chemical structure and integrity of this compound are confirmed using advanced spectroscopic methods.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

Chromatographic and Separation Techniques for Compound Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination. The compound is passed through a column with a stationary phase, and its retention time is measured. By using a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), the purity can be quantified. Different column chemistries and mobile phase compositions can be optimized to achieve the best separation.

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the purification of chiral compounds and can be a more environmentally friendly method than traditional HPLC.

Crystallographic Studies for Molecular and Protein-Ligand Complex Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. Obtaining a single crystal of this compound would allow for the precise determination of its bond lengths, bond angles, and conformation in the solid state.

Of even greater significance in drug discovery is the determination of the crystal structure of the compound in complex with its biological target. This provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding. This structural information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs through structure-based drug design (SBDD). The process involves co-crystallizing the protein and the ligand or soaking the ligand into pre-formed protein crystals, followed by X-ray diffraction analysis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of (5-Aminopyridin-3-yl)(morpholino)methanone and its derivatives will likely be driven by the principles of green and sustainable chemistry. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Modern approaches, however, are increasingly focused on atom economy, reduced environmental impact, and enhanced efficiency.

Future research in this area could explore:

Catalytic Amidation: Moving away from stoichiometric activating agents, the use of novel catalysts for the direct amidation of a nicotinic acid precursor with morpholine (B109124) could significantly improve the sustainability of the synthesis.

Flow Chemistry: The implementation of continuous flow manufacturing processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This technology is particularly well-suited for the large-scale production of pharmaceutical intermediates.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, thereby reducing the environmental footprint of the manufacturing process.

| Synthetic Strategy | Traditional Approach | Potential Future Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Amide Bond Formation | Use of coupling reagents (e.g., DCC, EDC) | Direct catalytic amidation | Higher atom economy, reduced waste |

| Process Type | Batch processing | Continuous flow chemistry | Improved safety, scalability, and consistency |

| Catalysis | Often relies on stoichiometric reagents | Biocatalysis (enzyme-catalyzed reactions) | High selectivity, mild conditions, environmentally friendly |

Exploration of New Biological Targets and Therapeutic Areas

The aminopyridine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors. nih.gov Many approved drugs and clinical candidates targeting a variety of kinases feature this core structure. nih.gov The morpholine group is also a common component of bioactive molecules, often improving physicochemical properties and providing additional interaction points with biological targets.

Given this background, future research should focus on screening this compound against a broad panel of biological targets. Promising areas for investigation include:

Kinase Inhibition: A comprehensive kinase profiling study could reveal novel and potent inhibitory activities against kinases implicated in cancer, inflammatory disorders, and neurodegenerative diseases. nih.govnih.gov

Other Enzyme Systems: The compound could be evaluated for inhibitory activity against other enzyme families where pyridine (B92270) and morpholine derivatives have shown promise, such as phosphodiesterases or histone deacetylases.

Receptor Modulation: Screening against a panel of G-protein coupled receptors (GPCRs) and ion channels could uncover unexpected activities relevant to a range of physiological processes.

| Potential Target Class | Examples of Specific Targets | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR, JAK, PI3K | Oncology, Immunology | Aminopyridine is a common scaffold in kinase inhibitors. |

| Phosphodiesterases | PDE4, PDE5 | Inflammatory Diseases, Cardiovascular Diseases | Structural similarities to known PDE inhibitors. |

| GPCRs | Dopamine receptors, Serotonin receptors | Neurological and Psychiatric Disorders | The aminopyridine moiety is present in some CNS-active drugs. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound.

Future applications of AI and ML in this context could include:

Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity and pharmacokinetic properties of novel, virtual derivatives. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for specific biological targets and desired properties.

Virtual Screening: High-throughput virtual screening of large compound libraries can identify other molecules with similar predicted activities, providing a broader chemical space for exploration.

Collaborative Research in Translational Chemical Biology

The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborative efforts. Establishing partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic science and clinical development.

For a molecule like this compound, such collaborations would be invaluable for:

Access to Expertise and Resources: Pharmaceutical companies can provide expertise in drug metabolism and pharmacokinetics (DMPK), toxicology, and clinical trial design, which are often beyond the scope of academic labs. drugbank.com

High-Throughput Screening: Industry partners typically have access to extensive compound libraries and high-throughput screening platforms that can rapidly assess the biological activity of the compound and its analogs.

Clinical Translation: A successful collaboration can provide a clear pathway for the preclinical and clinical development of the compound, increasing the likelihood of it reaching patients in need. drugtargetreview.com

Mechanistic Studies on Metabolic Pathways and Bioactivation Phenomena

A thorough understanding of a compound's metabolic fate is critical for its development as a safe and effective drug. Both the pyridine and morpholine moieties are susceptible to metabolic transformations that could impact the compound's efficacy and safety profile.

Future research in this area should include:

Metabolite Identification: In vitro and in vivo studies to identify the major metabolites of this compound. Common metabolic pathways for pyridine-containing compounds include N-oxidation and hydroxylation, while morpholine rings can undergo oxidation.

Bioactivation Potential: Investigation into the potential for the formation of reactive metabolites. The bioactivation of morpholine rings to reactive iminium ions has been documented for some compounds and is an important safety consideration.

Enzyme Phenotyping: Identification of the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound to predict potential drug-drug interactions.

| Area of Investigation | Key Questions to Address | Experimental Approaches |

|---|---|---|

| Metabolic Stability | How quickly is the compound metabolized? | Incubation with liver microsomes or hepatocytes. |

| Metabolite Identification | What are the major metabolic products? | LC-MS/MS analysis of in vitro and in vivo samples. |

| Bioactivation | Does the compound form reactive metabolites? | Trapping studies with nucleophiles like glutathione. |

| CYP Inhibition/Induction | Does the compound affect the activity of drug-metabolizing enzymes? | In vitro assays with recombinant CYP enzymes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Aminopyridin-3-yl)(morpholino)methanone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution and amidation is typical. For example, coupling 5-aminonicotinic acid derivatives with morpholine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Key factors : Electron-donating groups (e.g., morpholine) stabilize intermediates, but excess reagents may lead to byproducts like dimerization. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical techniques :

- NMR : H/C NMR to verify aminopyridine and morpholine proton environments (e.g., δ 6.8–8.2 ppm for pyridine protons, δ 3.5–3.7 ppm for morpholine CH) .

- XRD : Single-crystal X-ray diffraction (SHELX refinement) to resolve bond angles and confirm the planar amide linkage .

- IR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (NH stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case example : Morpholino-pyridine derivatives (e.g., VU0360175) show reduced in vivo potency despite strong in vitro mGluR5 modulation due to poor solubility. Solutions include salt formation (e.g., HCl salt) or prodrug strategies .

- Data analysis : Compare logP (computational vs. experimental) to assess bioavailability gaps. Use pharmacokinetic models to adjust dosing regimens .

Q. How does the electron-donating morpholino group influence reactivity in cross-coupling reactions?

- Mechanistic insight : Morpholine’s nitrogen lone pair stabilizes transition states in Suzuki-Miyaura couplings, enabling C–C bond formation at the pyridine C2 position.

- Experimental design : Replace morpholine with piperidine (less electron-donating) to test reaction rate differences. Monitor via HPLC .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Approach :

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 4ZAI for mGluR5) to map hydrogen bonds between the aminopyridine NH and receptor residues (e.g., Tyr659) .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (GROMACS, 100 ns runs) .

Methodological Challenges

Q. How to optimize purification for polar byproducts in aminopyridine-morpholine conjugates?

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to separate isomers. Confirm purity via LC-MS (ESI+) .

- Crystallization : Screen solvents (e.g., EtOAc/hexane) to isolate crystals for XRD. Poor crystallinity may require seeding or slow evaporation .

Q. What in vitro assays are suitable for evaluating neuroprotective or antimicrobial activity?

- Neuroprotection : Measure mGluR5 modulation via calcium flux assays (FLIPR) in HEK293 cells .

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC) with cytotoxicity controls (HEK293 viability) .

Key Research Gaps

- SAR ambiguity : Conflicting reports on whether C5-amino or morpholino groups drive target selectivity. Design analogs with halogen substitutions (e.g., Cl at C5) for comparative activity assays .

- Metabolic stability : Limited data on cytochrome P450 interactions. Use liver microsome assays (human/rat) to identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.